2-Hexenedioic acid
Overview
Description
2-Hexenedioic acid is an organic compound with the molecular formula C6H8O4 It is a dicarboxylic acid with a double bond located at the 2-position of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexenedioic acid can be synthesized through several methods:
Oxidative Cleavage of Cyclohexene: This method involves the oxidative cleavage of cyclohexene using hydrogen peroxide.
Hydrocarboxylation of Butadiene: This method involves the hydrocarboxylation of butadiene in the presence of carbon monoxide and water.
Industrial Production Methods
Industrial production of this compound typically involves the oxidative cleavage of cyclohexene due to its efficiency and cost-effectiveness. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hexenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form adipic acid, a valuable industrial chemical.
Reduction: The double bond can be reduced to form hexanedioic acid, which is used in the production of nylon.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is employed for the reduction of the double bond.
Substitution: Alcohols and amines are used as reagents in the presence of acid catalysts to form esters and amides, respectively.
Major Products
Adipic Acid: Formed through the oxidation of this compound.
Hexanedioic Acid: Formed through the reduction of this compound.
Esters and Amides: Formed through substitution reactions with alcohols and amines.
Scientific Research Applications
2-Hexenedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hexenedioic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Hexenedioic acid can be compared with other similar compounds:
Hexanedioic Acid: Unlike this compound, hexanedioic acid does not have a double bond and is primarily used in the production of nylon.
Muconic Acid: Similar to this compound, muconic acid has a double bond but differs in the position and number of double bonds.
This compound is unique due to its specific double bond position, which makes it a valuable intermediate in various chemical reactions and industrial processes.
Properties
IUPAC Name |
hex-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878920 | |
Record name | 2-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2583-24-6 | |
Record name | 2-Hexenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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